molecular formula C12H10ClNO B8472212 2-Chloro-4-(2-methoxyphenyl)pyridine

2-Chloro-4-(2-methoxyphenyl)pyridine

Cat. No. B8472212
M. Wt: 219.66 g/mol
InChI Key: JMAITUIGUAEDJA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(2-methoxyphenyl)pyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-4-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3

InChI Key

JMAITUIGUAEDJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chloro-pyridine (1.5 g, 7.8 mmol) in DME/water/EtOH 5:1:1 (20 mL) was added (2-methoxyphenyl)boronic acid (1.49 g, 9.8 mmol), Pd(PPh3)2Cl2 (112 mg, 0.16 mmol), and Na2CO3 (1.65 g, 15.6 mmol). The mixture was heated at 125° C. for 90 minutes in a microwave oven. It was concentrated under reduced pressure, and the residue was purified by flash chromatography (silica gel, cHex/EtOAc 100:0 to 80:20) to give the title compound A1 (1.07 g, 62%). MS (ES) C12H10ClNO requires: 219. found: 220 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
DME water EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chloro-pyridine (1.0 g, 5.2 mmol) in DME/water 10:1 (15 mL) was added (2-methoxyphenyl)boronic acid (0.79 g, 5.2 mmol), Pd(PPh3)2Cl2 (240 mg, 0.34 mmol), and K2CO3 (1.8 g, 13.0 mmol). The mixture was heated with reflux for 6 hours. It was diluted with DCM, washed three times with water, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, DCM/MeOH 100:0 to 90:10) to give the title compound A1 (0.6 g, 52%). MS (ES) C12H10ClNO requires: 219. found: 220 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
DME water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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